

## Cyclosporin A-Derivative 1: A Technical Literature Review

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Compound of Interest		
Compound Name:	Cyclosporin A-Derivative 1	
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#### Introduction

Cyclosporin A (CsA) is a potent immunosuppressant drug, a neutral, hydrophobic cyclic peptide composed of 11 amino acids, first isolated from the fungus Tolypocladium inflatum.[1][2][3] It is widely used in clinical settings to prevent organ rejection following transplantation and to treat various autoimmune disorders.[1][3] Its primary mechanism of action involves the inhibition of T-cell activation.[4][5] In recent years, extensive research has focused on modifying the CsA scaffold to develop derivatives with novel therapeutic properties, often seeking to separate its immunosuppressive effects from other biological activities, such as antiviral or cytoprotective functions.[1][6]

This document provides a technical overview of a specific, non-immunosuppressive analog known as **Cyclosporin A-Derivative 1**. This compound is a crystalline intermediate resulting from the chemical modification and ring-opening of the parent Cyclosporin A molecule.[7][8] Specifically, it is a linear peptide intermediate formed by acylating the butenyl-methyl-threonine side chain of CsA and subsequently cleaving the peptide backbone between the sarcosine and N-methyl-leucine residues, a process detailed in patent WO 2013167703 A1.[7][8] This review consolidates the available data on this derivative, its parent compound, and related analogs to provide a guide for researchers and drug development professionals.

## Mechanism of Action: From Immunosuppression to Novel Activities



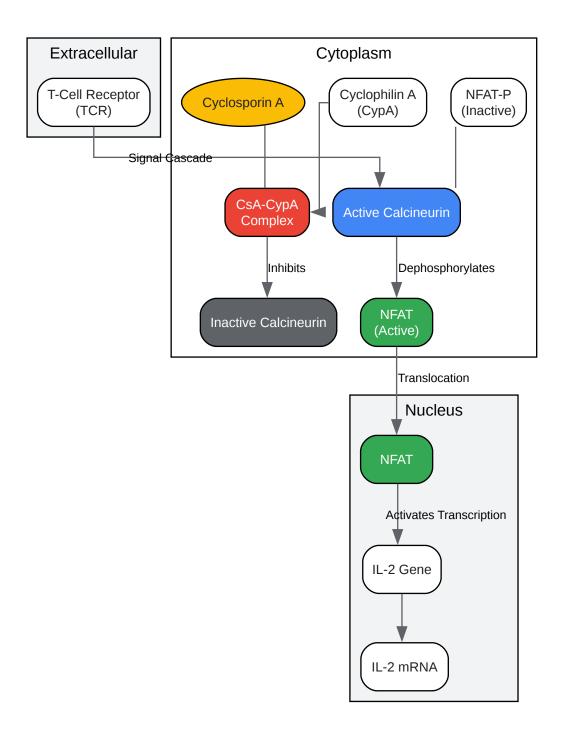




The canonical mechanism of action for Cyclosporin A is well-established. CsA diffuses into T-lymphocytes and binds with high affinity to its intracellular receptor, cyclophilin A (CypA).[2][4] [9] This CsA-CypA complex then targets and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[5][9] By inhibiting calcineurin, CsA prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[9][10] Phosphorylated NFAT cannot translocate into the nucleus, which in turn blocks the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[4][9] The reduction in IL-2 production halts the T-cell-mediated immune response.[10] Beyond this primary pathway, CsA has also been shown to inhibit the JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[5]

Cyclosporin A-Derivative 1 is characterized as a non-immunosuppressive agent.[11][7][8] This implies that its linear structure, resulting from the ring-opening reaction, prevents the formation of a conformationally active complex with cyclophilin that can effectively inhibit calcineurin. While it may still bind to cyclophilins, the subsequent inhibition of the phosphatase is abolished, thus eliminating its immunosuppressive effects.[12] Research into such non-immunosuppressive derivatives aims to harness other potential activities of the cyclosporin scaffold. For instance, some derivatives have been investigated as ion channel activators or inhibitors of specific protein-protein interactions.[13]





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Caption: Immunosuppressive signaling pathway of Cyclosporin A.

### **Quantitative Data Summary**

Quantitative data for **Cyclosporin A-Derivative 1** is limited in publicly available literature. However, data from studies on the parent compound and other derivatives provide valuable



context for its potential biological and chemical properties.

Compound/Derivati ve Name	Assay/Parameter	Value	Reference
Cyclosporin A- Derivative 1 Free base	Solubility	≥ 2.5 mg/mL (in 10% DMSO / 90% Corn Oil)	[7]
Cyclosporin A	Water Solubility	0.04 mg/mL (at 25°C)	[3]
Cyclosporin A	Binding Affinity (Kd) for Cyclophilin A	36.8 nM	[14]
Cyclosporin A	Binding Affinity (Kd) for Cyclophilin B	9.8 nM	[14]
Cyclosporin A	Binding Affinity (Kd) for Cyclophilin C	90.8 nM	[14]
[O- (NH2(CH2)5NHC(O)C H2)-D-Ser8]CsA	Cyp18 Isomerase Inhibition (IC50)	3.2 nM	[12]
Cyclosporin A	Anti-Influenza EC50 (A/WSN/33 H1N1)	Low micromolar range	[1]
Cyclosporin A	Clinical Dose (Psoriasis)	5 mg/kg/day (oral)	[15]
Cyclosporin A	Clinical Dose (COVID- 19 Trial)	Starting at 9 mg/kg/day (oral)	[16][17]

# Experimental Protocols Preparation of Working Solution for Cyclosporin A-

## Derivative 1 (In Vivo)

This protocol is adapted from the supplier's recommendation for the free base form of the derivative.[7]



- Solvent Preparation: Prepare a 10% DMSO in corn oil solution. For example, to make 10 mL of the final solvent, mix 1 mL of DMSO with 9 mL of corn oil.
- Dissolution: Weigh the required amount of Cyclosporin A-Derivative 1 Free base. Add it to the 10% DMSO/corn oil solvent to achieve the desired final concentration (e.g., for 2.5 mg/mL, add 25 mg of the compound to 10 mL of solvent).
- Solubilization: Vortex the mixture vigorously. If precipitation or phase separation occurs, gently warm the solution and/or use sonication until the compound is fully dissolved, resulting in a clear solution.
- Administration: It is recommended to prepare this working solution freshly on the day of use for in vivo experiments.

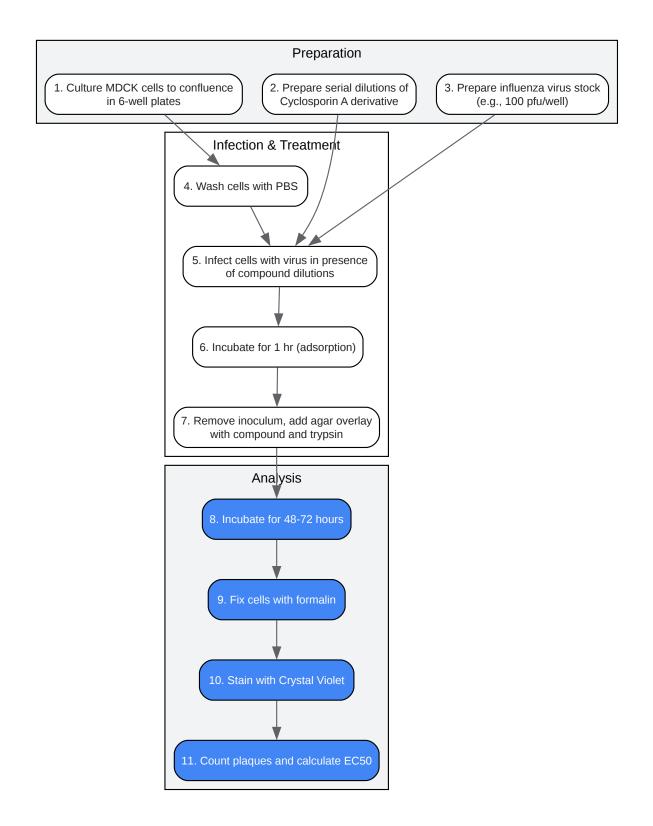
#### **Anti-Influenza Plaque Reduction Assay**

This protocol was used to determine the antiviral activity of Cyclosporin A against influenza viruses.[1]

- Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells at 37°C in a 5% CO2 atmosphere in DMEM media supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 μg/mL streptomycin.
- Viral Infection: Seed MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayers with phosphate-buffered saline (PBS).
- Compound Treatment: Infect the cells with an influenza virus strain (e.g., A/WSN/33 H1N1) at a concentration of approximately 100 plaque-forming units (pfu) per well in the presence of increasing, non-toxic concentrations of the test compound (e.g., Cyclosporin A).
- Incubation: After a 1-hour adsorption period, remove the virus inoculum. Overlay the cells
  with agar containing L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated
  trypsin and the corresponding concentration of the test compound.
- Plaque Visualization: Incubate the plates at 37°C for 48-72 hours. Fix the cells with 10% formalin and stain with a 1% crystal violet solution to visualize and count the plaques.



 Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.





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**Caption:** Workflow for a typical plaque reduction antiviral assay.

#### **Review of Biological Activities**

While direct studies on **Cyclosporin A-Derivative 1** are scarce, the activities of the parent compound and other non-immunosuppressive derivatives suggest several potential areas of interest for researchers.

- Antiviral Activity: CsA and its analogs have demonstrated broad-spectrum antiviral activity
  against influenza A and B viruses.[1] The mechanism appears to be independent of
  cyclophilin isomerase activity and acts at a post-fusion stage of viral replication.[1] Nonimmunosuppressive derivatives like Alisporivir and NIM818 have entered clinical trials for
  Hepatitis C and HIV, respectively, indicating that the antiviral effect can be successfully
  decoupled from immunosuppression.[1]
- COVID-19: The parent CsA has been investigated in clinical trials for hospitalized COVID-19 patients.[18] The rationale is twofold: its immunomodulatory effects can quell the cytokine storm associated with severe disease, and it may possess direct antiviral properties against coronaviruses.[16][17] A phase I trial showed that short courses of CsA were safe and associated with significant reductions in inflammatory cytokines like CXCL10.[16][17]
- Cell-Mediated Mineralization: A non-immunosuppressive CsA derivative, SDZ 220-384, was
  found to decrease cell-mediated mineralization in culture, suggesting a potential role for
  these compounds in modulating osteoblast function independent of the calcineurin pathway.
   [19]

#### Conclusion

**Cyclosporin A-Derivative 1** is a linear, non-immunosuppressive peptide intermediate derived from the targeted chemical modification of Cyclosporin A. While it is commercially available for research, dedicated studies detailing its specific biological activities and mechanism of action are not widely published. Its non-immunosuppressive nature, confirmed by its supplier, indicates a disruption of the canonical CsA-CypA-calcineurin inhibitory axis.



Based on extensive research into the parent compound and other non-immunosuppressive analogs, promising avenues for the investigation of **Cyclosporin A-Derivative 1** include its potential as an antiviral agent, particularly against influenza, hepatitis, or coronaviruses, and its effects on cellular processes like ion transport and mineralization. The protocols and quantitative data presented here, drawn from the broader cyclosporin literature, provide a foundational framework for researchers and drug developers to explore the therapeutic potential of this and related derivatives.

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